Isoquinoline-5-acetic acid hydrochloride molecular weight and formula
Isoquinoline-5-acetic acid hydrochloride molecular weight and formula
An In-depth Technical Guide to Isoquinoline-5-Acetic Acid Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of isoquinoline-5-acetic acid hydrochloride, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, explore established and theoretical synthetic routes, and discuss the vast therapeutic potential rooted in the privileged isoquinoline scaffold. This document is designed to serve as a practical resource, blending established scientific principles with field-proven insights to empower your research and development endeavors.
Core Concepts: The Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of natural product chemistry and medicinal chemistry.[1] Found in a vast number of plant alkaloids like papaverine and morphine, this structural motif is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] Isoquinoline-5-acetic acid hydrochloride represents a functionalized derivative, incorporating a carboxylic acid moiety that can serve as a crucial pharmacophore or a synthetic handle for further molecular elaboration.
Physicochemical and Structural Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for 2-(isoquinolin-5-yl)acetic acid hydrochloride and its free base are summarized below.
| Property | Value | Source |
| Compound Name | 2-(isoquinolin-5-yl)acetic acid hydrochloride | - |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Calculated |
| Molecular Weight | 223.66 g/mol | [6] |
| CAS Number | Not Available | [6] |
| Parent Compound | 2-(isoquinolin-5-yl)acetic acid | [7] |
| Parent Formula | C₁₁H₉NO₂ | [7] |
| Parent Mono. Mass | 187.06 g/mol | [7] |
| Predicted XlogP (Parent) | 1.6 | [7] |
| General Appearance | Expected to be a solid | - |
| Solubility | Expected to have enhanced water solubility over the free base due to its salt form. Soluble in dilute acids. | [8] |
| Basicity (of Isoquinoline) | pKa of 5.14 (for the protonated form) |
Note: Some data is derived from the parent compound or calculated, as specific experimental data for the hydrochloride salt is limited.
The hydrochloride salt form is particularly advantageous for research applications. The protonation of the basic nitrogen atom in the isoquinoline ring typically enhances the compound's solubility in aqueous media, which is crucial for the preparation of stock solutions for biological assays.[8]
Synthesis of the Isoquinoline Core: Foundational Methodologies
The construction of the isoquinoline skeleton is a well-established area of organic synthesis. Understanding these foundational methods is critical for any researcher working with isoquinoline derivatives. Two of the most robust and historically significant methods are the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski Reaction
This powerful method involves the acid-catalyzed cyclization of a β-arylethylamide. The subsequent dehydrogenation of the resulting 3,4-dihydroisoquinoline intermediate yields the aromatic isoquinoline ring. This reaction is a cornerstone of isoquinoline synthesis due to its reliability and the accessibility of the starting materials.[9][10]
Experimental Protocol: A Representative Bischler-Napieralski Synthesis
-
Amide Formation: A solution of β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. An acylating agent, such as acetyl chloride (1.1 eq), is added dropwise in the presence of a non-nucleophilic base like triethylamine (1.2 eq) to capture the HCl byproduct. The reaction is stirred for 2-4 hours, allowing it to warm to room temperature.
-
Work-up and Isolation: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the N-acetyl-β-phenylethylamide.
-
Cyclization: The crude amide is dissolved in a high-boiling solvent such as toluene. A dehydrating agent, typically phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (1.5-3.0 eq), is added cautiously. The mixture is heated to reflux (approx. 110°C) for 2-16 hours.[9]
-
Dehydrogenation: After cooling, the reaction is carefully quenched with ice water and basified. The product is extracted, and the resulting 1-methyl-3,4-dihydroisoquinoline is subjected to dehydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under an inert atmosphere to yield the final 1-methylisoquinoline.
Causality and Trustworthiness: The choice of a strong dehydrating Lewis acid like POCl₃ is critical for activating the amide carbonyl for electrophilic attack on the electron-rich benzene ring. The final dehydrogenation step is a self-validating system; the aromatic stability of the isoquinoline ring is a strong thermodynamic driving force for the reaction, ensuring high conversion.
Caption: Workflow of the Bischler-Napieralski isoquinoline synthesis.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is another fundamental method, particularly important for the synthesis of tetrahydroisoquinolines, which are common in natural products. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[11]
Experimental Protocol: A Representative Pictet-Spengler Synthesis
-
Iminium Ion Formation: A β-arylethylamine (e.g., dopamine hydrochloride, 1.0 eq) and an aldehyde (e.g., formaldehyde, 1.1 eq) are dissolved in a suitable solvent, often a mixture of water and ethanol. The pH is adjusted to be acidic (pH 4-5) to facilitate the formation of the intermediate Schiff base and its subsequent protonation to an electrophilic iminium ion.
-
Cyclization: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60°C) for several hours to overnight. The progress is monitored by thin-layer chromatography (TLC). The presence of electron-donating groups on the aromatic ring significantly accelerates this ring-closing step.[11]
-
Isolation: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be neutral or slightly basic, leading to the precipitation of the tetrahydroisoquinoline product. The solid is collected by filtration, washed with cold water, and dried.
Causality and Trustworthiness: The success of this reaction hinges on the generation of the electrophilic iminium ion, which is reactive enough to attack the aromatic ring. The reaction is often highly stereoselective when chiral starting materials are used, making it invaluable in asymmetric synthesis. The stability of the resulting tetrahydroisoquinoline provides a reliable endpoint.
Caption: The Pictet-Spengler reaction pathway to tetrahydroisoquinolines.
Proposed Synthesis of Isoquinoline-5-Acetic Acid Hydrochloride
A Potential Synthetic Workflow:
-
Synthesis of 5-Bromoisoquinoline: An appropriate isoquinoline synthesis (e.g., starting from a brominated phenyl-ethylamine derivative) would be employed to generate a 5-halo-isoquinoline, with 5-bromoisoquinoline being a common and versatile intermediate.
-
Palladium-Catalyzed Cross-Coupling: The 5-bromoisoquinoline can be subjected to a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a protected acetylene, to introduce a two-carbon unit at the C5 position.
-
Side-Chain Modification: The alkyne can then be hydrated or subjected to other transformations to generate the acetic acid moiety.
-
Hydrochloride Salt Formation: The final 2-(isoquinolin-5-yl)acetic acid free base is dissolved in a suitable anhydrous solvent like diethyl ether or methanol. Anhydrous HCl (either as a gas or a solution in a compatible solvent) is added, leading to the precipitation of the desired isoquinoline-5-acetic acid hydrochloride salt, which can be isolated by filtration.
Applications in Drug Discovery and Chemical Biology
Although direct biological data for isoquinoline-5-acetic acid hydrochloride is sparse, the potential applications can be inferred from the extensive research on the isoquinoline scaffold. The acetic acid group is a key feature, as it can mimic the carboxylate of an amino acid, chelate metals, or form hydrogen bonds with receptor sites.
Established Biological Activities of Isoquinoline Derivatives:
-
Anticancer: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent antiproliferative effects.[12] Mechanisms include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of critical signaling pathways like PI3K/Akt/mTOR.[4]
-
Antimicrobial: Compounds like berberine have demonstrated broad-spectrum activity against bacteria, fungi, and parasites.[5] The isoquinoline core is a promising scaffold for developing new agents to combat infectious diseases.[9]
-
Neuropharmacology: The tetrahydroisoquinoline core is present in drugs targeting the central nervous system, and derivatives have been explored for their potential in treating Alzheimer's and Parkinson's diseases.[3][12]
-
Anti-inflammatory: Isoquinoline derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them attractive candidates for treating inflammatory conditions.[5]
Caption: Major pharmacological activities associated with the isoquinoline scaffold.
Rationale for Isoquinoline-5-Acetic Acid Hydrochloride in Research:
-
Fragment-Based Screening: This molecule can serve as a valuable fragment for screening against protein targets. The isoquinoline core provides a rigid, well-defined shape for binding, while the acetic acid offers a vector for growing the fragment into a more potent lead compound.
-
Building Block for Combinatorial Libraries: The carboxylic acid function is a versatile handle for amide coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Probing Biological Systems: As a functionalized isoquinoline, it can be used to probe biological systems where related compounds have shown activity, helping to elucidate the structural requirements for a given pharmacological effect.
Analytical Characterization and Quality Control
To ensure the integrity of any research, the identity and purity of the synthesized compound must be rigorously confirmed. This forms a self-validating system for the synthetic protocol.
| Technique | Purpose | Expected Result |
| HPLC | Purity Assessment | A single major peak with >95% purity under standard reversed-phase conditions.[13] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | An [M+H]⁺ ion corresponding to the mass of the free base (m/z ≈ 188.07). |
| ¹H NMR | Structural Elucidation | A spectrum showing characteristic aromatic proton signals for the isoquinoline ring system and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the 11 unique carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C/C=N stretching.[14] |
Conclusion
Isoquinoline-5-acetic acid hydrochloride is a valuable research tool, embodying the therapeutic potential of the broader isoquinoline class while offering unique functionality through its acetic acid side chain. While direct biological applications are yet to be extensively documented, its utility as a synthetic building block and a research probe is clear. This guide has provided the foundational knowledge of its properties, synthesis, and the scientific rationale for its use in drug discovery. By leveraging the established chemistry of the isoquinoline core, researchers are well-equipped to synthesize and explore the potential of this and related compounds in the ongoing quest for novel therapeutic agents.
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